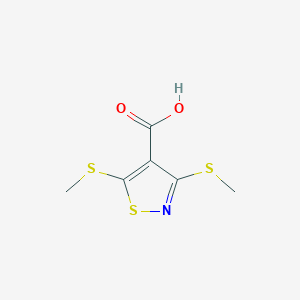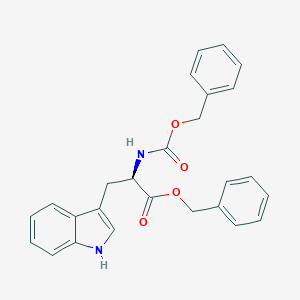![molecular formula C22H25ClN2O3 B187996 N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide CAS No. 6044-44-6](/img/structure/B187996.png)
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide, also known as AZA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. AZA is a small molecule inhibitor that has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of a variety of diseases.
Mécanisme D'action
The mechanism of action of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide involves the inhibition of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a critical role in the regulation of gene expression and cellular metabolism, and their dysregulation has been linked to a variety of diseases, including cancer and neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in lab experiments is its ability to selectively target certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in lab experiments is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are numerous future directions for the research and development of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide. One area of focus is the development of new cancer therapies that utilize N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide as a key component. Additionally, there is potential for the use of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in the treatment of other diseases, including inflammatory disorders and neurodegenerative diseases. Further research is needed to fully understand the potential applications of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in these areas.
Méthodes De Synthèse
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can be synthesized using a variety of methods, including the use of solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2-(3-chlorophenoxy)propanoic acid with 1-azepanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide.
Applications De Recherche Scientifique
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One area of research involves the use of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide as a potential treatment for cancer. Studies have shown that N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
6044-44-6 |
|---|---|
Nom du produit |
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide |
Formule moléculaire |
C22H25ClN2O3 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C22H25ClN2O3/c1-16(28-18-10-8-9-17(23)15-18)21(26)24-20-12-5-4-11-19(20)22(27)25-13-6-2-3-7-14-25/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3,(H,24,26) |
Clé InChI |
OLPSFWOSPKFGKJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)
![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)
![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)
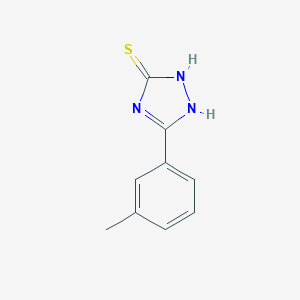
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)
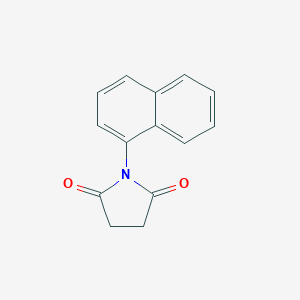
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
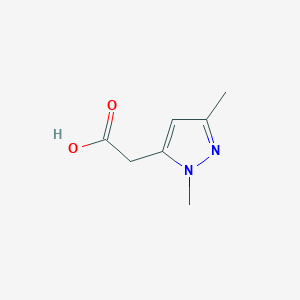
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
